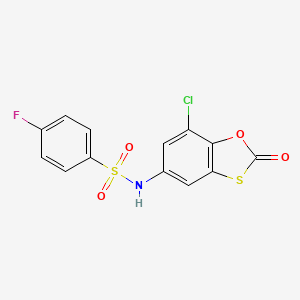
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzoxathiol ring, a sulfonamide group, and a fluorobenzene moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: The benzoxathiol ring is synthesized through a cyclization reaction involving a chlorinated precursor and a thiol compound under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where the benzoxathiol intermediate reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Fluorobenzene Moiety: The final step involves the coupling of the fluorobenzene moiety to the benzoxathiol-sulfonamide intermediate using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: The fluorine atom in the fluorobenzene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzenesulfonamide
- N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)naphthalene-2-sulfonamide
Uniqueness
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This sets it apart from other similar compounds and makes it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H7ClFNO4S2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H7ClFNO4S2/c14-10-5-8(6-11-12(10)20-13(17)21-11)16-22(18,19)9-3-1-7(15)2-4-9/h1-6,16H |
InChI Key |
CENIJMHAOHCFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















